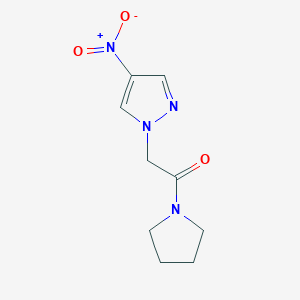![molecular formula C12H14ClN3O2S B11074470 1H-Pyrazole-4-sulfonamide, N-[(2-chlorophenyl)methyl]-1-ethyl-](/img/structure/B11074470.png)
1H-Pyrazole-4-sulfonamide, N-[(2-chlorophenyl)methyl]-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the sulfonamide group: The pyrazole intermediate is then treated with chlorosulfonic acid to introduce the sulfonamide group.
Attachment of the chlorophenyl moiety: Finally, the chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring and chlorophenyl moiety contribute to hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ketamine: Shares the chlorophenyl moiety and has similar pharmacological properties.
Indole derivatives: Contain a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, sulfonamide group, and chlorophenyl moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H14ClN3O2S |
|---|---|
Peso molecular |
299.78 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-1-ethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-2-16-9-11(8-14-16)19(17,18)15-7-10-5-3-4-6-12(10)13/h3-6,8-9,15H,2,7H2,1H3 |
Clave InChI |
UAYXVOBBTCQIAT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11074394.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074407.png)
![2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)](/img/structure/B11074410.png)

![2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11074425.png)

![N'-{(1R,2R,4Z,5S)-2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide (non-preferred name)](/img/structure/B11074437.png)
![2-[(2,3-Dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B11074438.png)
![1,4-Dichloro-2-{[2-(dodecylsulfanyl)-2-phenylethyl]sulfonyl}benzene](/img/structure/B11074440.png)
![Ethyl [5'-(3-chlorophenyl)-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11074443.png)
![7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11074447.png)
![7-methyl-3-oxo-N-[2-(2-propylphenoxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11074453.png)
![4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B11074458.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11074465.png)
